molecular formula C20H17F6N7O2 B10956778 N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10956778
M. Wt: 501.4 g/mol
InChI Key: YTXZCEBXQPNDHW-UHFFFAOYSA-N
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Description

N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups, pyrazole, benzimidazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole, benzimidazole, and oxadiazole rings, followed by their coupling. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects .

Properties

Molecular Formula

C20H17F6N7O2

Molecular Weight

501.4 g/mol

IUPAC Name

N-[2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H17F6N7O2/c1-11(9-32-7-6-14(30-32)19(21,22)23)8-27-16(34)17-29-15(31-35-17)10-33-13-5-3-2-4-12(13)28-18(33)20(24,25)26/h2-7,11H,8-10H2,1H3,(H,27,34)

InChI Key

YTXZCEBXQPNDHW-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=NC(=NO1)CN2C3=CC=CC=C3N=C2C(F)(F)F)CN4C=CC(=N4)C(F)(F)F

Origin of Product

United States

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